4-O-甲基艾皮沙醇

描述

4-O-Methylepisappanol is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemical compounds and their synthesis, which may share similarities with the synthesis and properties of 4-O-Methylepisappanol. For instance, the synthesis of isoprenoid compounds is mentioned, which are a class of organic compounds that includes various natural products with diverse structures and functions .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions with specific intermediates. For example, 2-C-methyl-D-erythritol 4-phosphate is synthesized from 1,2-propanediol in seven steps, which indicates a complex synthesis pathway that could be similar to the one for 4-O-Methylepisappanol . Additionally, the synthesis of 4-Methyl-2-prenylphenol from para-cresol and prenol under heterogeneous catalysis conditions suggests that the synthesis of 4-O-Methylepisappanol might also involve catalysis and the use of natural alcohols .

Molecular Structure Analysis

While the molecular structure of 4-O-Methylepisappanol is not discussed, the papers do provide insights into the structures of related compounds. For instance, the presence of a prenyl group in 4-Methyl-2-prenylphenol indicates that similar structural motifs might be present in 4-O-Methylepisappanol . The synthesis of nitrogen heterocyclic compounds also suggests that 4-O-Methylepisappanol may have a complex structure involving multiple rings and functional groups .

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the ring-opening of a cyclopropane ring activated by SnCl4, followed by nucleophilic attack and rearrangement to form nitrogen heterocyclic compounds . These types of reactions could potentially be relevant to the chemical reactions that 4-O-Methylepisappanol might undergo, especially if it contains similar reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-O-Methylepisappanol are not detailed in the provided papers. However, the antioxidant properties of aminomethyl derivatives of 4-Methyl-2-prenylphenol suggest that 4-O-Methylepisappanol may also exhibit antioxidant activity if it possesses similar structural features . The ability to chelate Fe2+ and inhibit oxidative hemolysis of red blood cells are specific properties that could be investigated for 4-O-Methylepisappanol as well .

科学研究应用

神经保护作用

4-O-甲基艾皮沙醇已证明具有显著的神经保护活性。一项研究发现,它对原代培养的大鼠皮质细胞中的谷氨酸诱导的神经毒性有效,表明其在保护神经损伤方面的潜力 (Moon 等,2010)。

分离和衍生

该化合物是从紫檀木(苏木)中分离出来的一种新型 3-苄基色满衍生物。它与其他已知化合物一起被鉴定,突出了其在各种应用中的潜力 (林春福等,2008)。

细胞保护特性

一项对苏木心材的研究提供了两种神经保护化合物,包括 4-O-甲基艾皮沙醇。它对 HT22 永生化海马细胞中谷氨酸诱导的氧化应激显示出显着的细胞保护作用,表明其在神经保护和氧化应激管理方面的潜力 (Jeong 等,2009)。

治疗记忆障碍的潜力

4-O-甲基厚朴酚是一种与 4-O-甲基艾皮沙醇相关的化合物,因其对东莨菪碱诱导的记忆损伤的保护作用而受到研究。它还显示出抑制乙酰胆碱酯酶活性的作用,表明其在记忆损伤和可能的阿尔茨海默病中的作用 (Yong Kyung Lee 等,2009)。

抗焦虑样作用

另一项研究强调了与 4-O-甲基艾皮沙醇相关的 4-O-甲基厚朴酚的抗焦虑样作用。它表明这些作用可能是由 GABA 能传递介导的,为焦虑治疗开辟了途径 (惠山韩等,2011)。

抗糖尿病活性植物化学筛选

在一项专注于植物化学筛选的研究中,4-O-甲基艾皮沙醇被分离并鉴定为具有潜在抗糖尿病活性的化合物。这表明其在糖尿病的治疗或管理中的相关性 (Amna Parveen 等,2017)。

抗炎特性

4-O-甲基厚朴酚通过抑制 NF-κB 表现出抗炎特性。这表明 4-O-甲基艾皮沙醇或其衍生物可能有效地控制炎症性疾病 (J. H. Oh 等,2009)。

作用机制

Target of Action

The primary target of 4-O-Methylepisappanol is neuraminidase , an enzyme found on the surface of influenza viruses . Neuraminidase plays a crucial role in the life cycle of the virus, aiding in its replication and spread within the host organism .

Mode of Action

4-O-Methylepisappanol acts as a potent neuraminidase inhibitor . By binding to the neuraminidase enzyme, it prevents the virus from releasing progeny viruses, thereby inhibiting its replication and spread .

Biochemical Pathways

Its inhibition of neuraminidase disrupts the viral life cycle, preventing the spread of the virus within the host organism .

Result of Action

The primary result of 4-O-Methylepisappanol’s action is the inhibition of influenza virus replication . By preventing the release of progeny viruses, it can potentially limit the spread of the virus within the host organism .

未来方向

属性

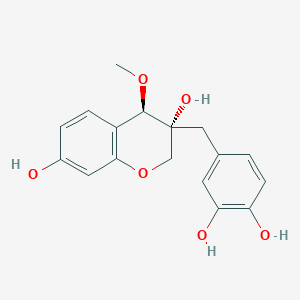

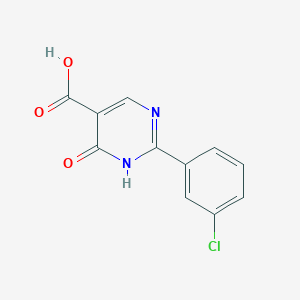

IUPAC Name |

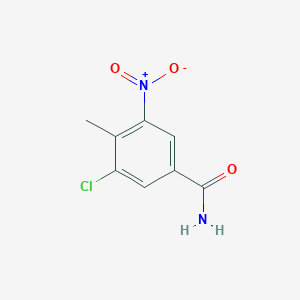

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-Methylepisappanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)